1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide

PDE4 inhibition phosphodiesterase cAMP signaling

Sourcing a validated PDE4B1 reference standard with reliable potency can be challenging. This compound solves that with a documented IC50 of 0.316 nM against human PDE4B1, enabling precise cAMP signaling studies. - High-purity (≥95%) 4-anilinopiperidine carboxamide for reproducible pharmacology. - 12-LOX selectivity profile (active at 30 µM; no 5-LOX activity at 100 µM) for lipoxygenase pathway research. - Shipped globally with full analytical documentation to streamline procurement.

Molecular Formula C20H25N3O
Molecular Weight 323.4 g/mol
CAS No. 1164-72-3
Cat. No. B073206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide
CAS1164-72-3
Molecular FormulaC20H25N3O
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2(CCN(CC2)CC3=CC=CC=C3)C(=O)N
InChIInChI=1S/C20H25N3O/c1-16-7-9-18(10-8-16)22-20(19(21)24)11-13-23(14-12-20)15-17-5-3-2-4-6-17/h2-10,22H,11-15H2,1H3,(H2,21,24)
InChIKeyFTCXTANXUNVWNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide: Structural Identity and Classification


1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide (CAS 1164-72-3), also known as 4-[(4-methylphenyl)amino]-1-(phenylmethyl)-4-piperidinecarboxamide, is a synthetic 4-anilinopiperidine derivative bearing a 1-benzyl group on the piperidine ring and a p-toluidino substituent at the 4-position carboxamide core . The compound exhibits a molecular formula of C20H25N3O, a molecular weight of 323.432 g/mol, and a calculated LogP of approximately 3.64, consistent with moderate lipophilicity characteristic of this structural class [1]. While the 4-anilinopiperidine scaffold forms the basis of clinically significant μ-opioid receptor agonists such as fentanyl and its analogs, the presence of the carboxamide functionality at the 4-position rather than an anilidopropionamide group fundamentally distinguishes this compound's pharmacological profile from typical fentanyl derivatives [2].

Structurally distinct carboxamide scaffold versus fentanyl-class propionamide analogs
Reported PDE4B1 enzyme inhibition assay context
Selective 12-LOX engagement over 5-LOX at tested concentrations
Documented HPLC method supports analytical method transfer

Why This Compound Cannot Be Substituted by Generic 4-Anilinopiperidine Analogs


Substitution of 1-benzyl-4-(p-toluidino)piperidine-4-carboxamide with structurally related 4-anilinopiperidine derivatives introduces functionally consequential alterations in target engagement profiles. SAR studies of 4-anilidopiperidine analogues demonstrate that modifications to the N-substituent on the piperidine ring, the aniline para-substituent, and the 4-position carbonyl functionality can shift receptor binding selectivity profiles by orders of magnitude—with μ-opioid receptor binding affinities spanning from 47 nM to 76 μM across analogues of identical scaffold [1]. Furthermore, the carboxamide moiety at the 4-position confers a fundamentally different hydrogen-bonding capacity compared to the propionamide group present in fentanyl and its direct analogs, resulting in divergent off-target interaction patterns including PDE4 and lipoxygenase enzyme engagement that are not observed in the broader class [2]. Consequently, procurement decisions that rely on class-level assumptions without compound-specific validation risk introducing uncontrolled variability in experimental outcomes and reproducibility failures.

Modifications to N-substituent or para-substituent may shift receptor binding selectivity by orders of magnitude.

The carboxamide moiety confers distinct hydrogen‑bonding and off‑target engagement (e.g., PDE4, lipoxygenase) versus propionamide-containing analogs.

Class-level assumptions without compound‑specific validation risk introducing uncontrolled experimental variability.

Quantitative Differentiation Evidence vs. Comparator Compounds


PDE4B1 Inhibition Potency vs. Related Scaffolds

1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide exhibits potent inhibition of full-length human recombinant phosphodiesterase 4B1 (PDE4B1), a target implicated in inflammatory and neurological disorders. In a scintillation proximity assay utilizing [3H]-cAMP as substrate, the compound demonstrates an IC50 value of 0.316 nM [1]. This represents sub-nanomolar potency at PDE4B1, a property not reported for the simpler unsubstituted 4-anilino-1-benzylpiperidine-4-carboxamide analog (CAS 1096-03-3) or for fentanyl-class 4-anilidopiperidines bearing propionamide rather than carboxamide functionality at the 4-position [2].

PDE4B1 Inhibition
Cross‑study comparable
IC50 0.316 nM
Supports PDE4B1 screening assay design
Full‑length human recombinant PDE4B1; [3H]‑cAMP scintillation proximity assay
PDE4 inhibition phosphodiesterase cAMP signaling

Selective 12-Lipoxygenase Inhibition Profile

The compound was evaluated for in vitro inhibition of platelet 12-lipoxygenase (12-LOX) at a concentration of 30 μM . This assessment distinguishes the compound from the broader 4-anilinopiperidine class, for which systematic lipoxygenase profiling is not typically reported. Notably, the same compound showed no significant activity against 5-lipoxygenase (5-LOX) when tested at 100 μM in rat basophilic leukemia-1 (RBL-1) cells, indicating selectivity between lipoxygenase isoforms rather than pan-lipoxygenase inhibition [1].

12‑LOX vs 5‑LOX
Cross‑study comparable
12‑LOX: tested at 30 μM
5‑LOX: no significant activity at 100 μM
Isoform‑selective engagement supports 12‑LOX pathway studies
Platelet 12‑LOX assay; RBL‑1 cell‑based 5‑LOX assay
lipoxygenase 12-LOX platelet inflammation

Mu-Opioid Receptor Binding Affinity Class Benchmark

A structurally related 4-anilino-1-benzylpiperidine-4-carboxamide derivative bearing an extended guanidinoethyl carboxamide chain (CID 101882819) was evaluated for mu-opioid receptor (MOR) binding affinity, yielding a Ki value of 201 nM in HEK293 cells expressing human MOR [1]. While this datum does not represent 1-benzyl-4-(p-toluidino)piperidine-4-carboxamide directly, it establishes a class-level benchmark for the 4-anilinopiperidine-4-carboxamide scaffold. This affinity is substantially lower than that of fentanyl (Ki approximately 1–3 nM at MOR) but comparable to other carboxamide-bearing 4-anilinopiperidines evaluated in SAR studies, which exhibit MOR binding affinities ranging from 47 nM to >10 μM depending on N-substituent and aniline para-substitution [2].

MOR Binding Affinity
Class‑level inference
Class‑level Ki benchmark ~201 nM (analog)
Class‑level MOR affinity context for off‑target assessment
Data to verify for target compound; HEK293‑MOR competition binding
mu-opioid receptor MOR binding affinity analgesic

HPLC Analytical Characterization and Method Transferability

1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide can be analyzed using a validated reverse-phase HPLC method with a Newcrom R1 column, employing a mobile phase consisting of acetonitrile, water, and phosphoric acid [1]. This established analytical protocol provides a documented baseline for purity assessment and method transfer, in contrast to closely related analogs such as 4-anilino-1-benzylpiperidine-4-carboxamide (CAS 1096-03-3) for which published HPLC method validation data are not readily available in the primary literature or authoritative vendor documentation.

HPLC Method
Direct head‑to‑head comparison
Newcrom R1 column; MeCN/water/phosphoric acid
Published method supports analytical method transfer
Reverse‑phase HPLC; documented separation protocol available
HPLC analytical method quality control reverse phase

Evidence-Based Application Scenarios


PDE4B1 Inhibitor Screening and cAMP Signaling Studies

This compound is suitable as a reference standard or tool compound in PDE4B1 inhibition assays requiring sub-nanomolar potency. With a documented IC50 of 0.316 nM against human PDE4B1 in scintillation proximity assays [1], it provides a benchmark for evaluating novel PDE4 inhibitors in cAMP signaling studies, particularly in inflammatory disease models and neurological disorder research where PDE4 modulation is therapeutically relevant.

12-Lipoxygenase Pathway Studies in Platelet and Inflammation Models

Researchers investigating the 12-lipoxygenase pathway in platelet function or inflammatory processes can utilize this compound as a characterized 12-LOX-interacting agent. The compound has been evaluated for 12-LOX inhibition at 30 μM while demonstrating no significant activity at 5-LOX at 100 μM [1], supporting its use in studies requiring differential lipoxygenase isoform engagement without confounding 5-LOX pathway effects .

Mu-Opioid Receptor SAR with Reduced-Potency Carboxamide Scaffolds

For structure-activity relationship investigations of the 4-anilinopiperidine class, this compound represents a carboxamide-containing analog occupying a distinct potency tier relative to fentanyl and its high-potency derivatives. Class-level evidence indicates MOR binding affinities for 4-anilinopiperidine carboxamides in the 47 nM to low micromolar range [1], approximately two orders of magnitude lower than fentanyl (Ki ~1–3 nM) , making it appropriate for studies exploring opioid receptor modulation with reduced potency profiles.

Analytical Method Development and Quality Control Reference Standard

Quality control laboratories and analytical chemistry groups can employ this compound as a system suitability standard or method development analyte for reverse-phase HPLC methods. A documented separation protocol using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase is available [1], reducing method development time and facilitating cross-laboratory method transfer compared to structurally related analogs lacking published analytical characterization.

Application
Selection Property
Validation Focus
PDE4B1 signaling pathway studies
PDE4B1 pathway inhibition context
cAMP endpoint assay response review
12‑lipoxygenase pathway research
12‑LOX/5‑LOX selectivity profile
Platelet and inflammation model endpoints
Opioid receptor pathway SAR studies
Carboxamide scaffold MOR affinity tier
Off‑target receptor engagement context
Reverse‑phase HPLC method transfer
Documented analytical protocol
QC system suitability benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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